

Comparative Crystallographic Analysis of Tert-butyl 4-substituted-piperazine-1-carboxylate Derivatives

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamothioylpiperazine-1-carboxylate*

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A guide for researchers, scientists, and drug development professionals on the structural analysis of piperazine-based compounds.

This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of tert-butyl 4-substituted-piperazine-1-carboxylate. While the primary focus of the query was on **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** derivatives, a comprehensive search of crystallographic databases revealed a lack of publicly available crystal structures for this specific subclass. Therefore, this guide presents a comparison of other notable derivatives for which high-quality crystallographic data has been published. The insights from these structures can still offer valuable information for researchers working on related scaffolds.

The compounds included in this comparison are:

- Derivative A: *tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate*
- Derivative B: *tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate*
- Derivative C: *tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate*

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the three derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	Derivative A[1][2]	Derivative B[3]	Derivative C[4]
Molecular Formula	C ₂₀ H ₂₇ FN ₂ O ₂	C ₁₅ H ₂₈ N ₂ O ₄	C ₁₁ H ₁₈ N ₄ O ₃
Formula Weight	346.44 g/mol	300.39 g/mol	254.29 g/mol
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	11.237(2)	8.4007(2)	14.654(10)
b (Å)	11.383(2)	16.4716(4)	10.548(7)
c (Å)	15.352(3)	12.4876(3)	8.553(6)
β (°)	93.68(3)	90.948(1)	91.122(6)
Volume (Å ³)	1957.2(7)	1727.71(7)	1321.8(15)
Z	4	4	4
Temperature (K)	296	173	105
Piperazine Ring Conformation	Chair	Chair	Chair

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for reproducibility and for informing the design of new experiments.

Synthesis and Crystallization

- Derivative A (tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate):
This compound was synthesized via a modified Bruylants reaction. Single crystals suitable

for X-ray diffraction were obtained by recrystallization from ethyl acetate, yielding colorless plates.[1]

- Derivative B (tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate): The synthesis was achieved through the nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine under basic conditions using triethylamine. The reaction was carried out in tetrahydrofuran at 60 °C. Colorless crystals were grown from a saturated petroleum ether/ethyl acetate solution during the purification step.[3]
- Derivative C (tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate): This derivative was prepared as part of a series of diazoacetamides. The specific details of its synthesis are a modification of a procedure using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 2-azido-1,3-dimethylimidazolinium chloride (ADMC) with tetramethylguanidine as the base.[4]

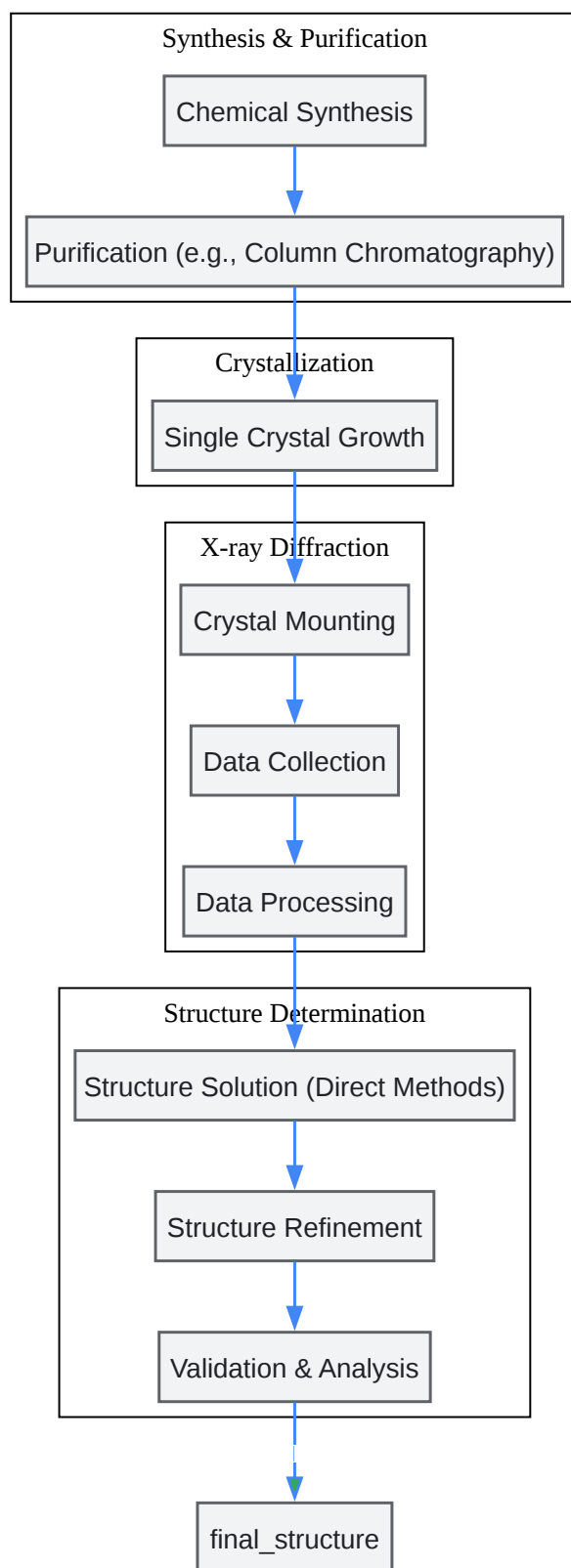
X-ray Diffraction Data Collection and Structure Refinement

For all three derivatives, single-crystal X-ray diffraction data was collected using a diffractometer equipped with a CCD area detector. The general workflow for these experiments is outlined below.

- A suitable single crystal of the compound was mounted on the diffractometer.
- The crystal was maintained at a constant low temperature (105 K to 296 K) to minimize thermal vibrations.
- X-ray diffraction data were collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- The collected data was processed to yield the unit cell parameters and intensity data.
- The crystal structures were solved by direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the X-ray crystallography of small organic molecules like the tert-butyl piperazine-1-carboxylate derivatives discussed.



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Caption: General workflow for X-ray crystallography of organic compounds.

This guide provides a foundational comparison of the crystallographic structures of several tert-butyl 4-substituted-piperazine-1-carboxylate derivatives. Researchers can use this data to understand the conformational preferences of the piperazine ring and the influence of different substituents on the crystal packing, which can be instrumental in the design of new molecules with desired solid-state properties.

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